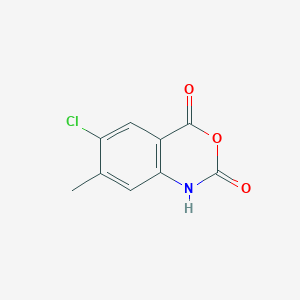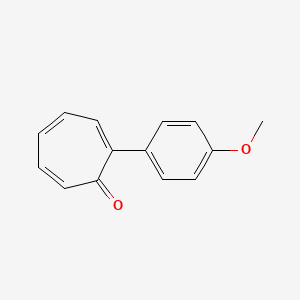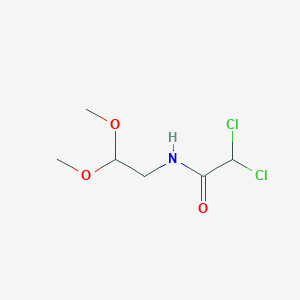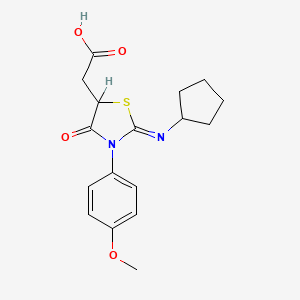![molecular formula C9H17NO4 B14660299 2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate CAS No. 48065-25-4](/img/structure/B14660299.png)
2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate is an organic compound with the molecular formula C9H17NO4 and a molecular weight of 203.236 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate typically involves the reaction of 2-hydroxyethylamine with prop-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted amino derivatives
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals, particularly in controlled-release drug delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular membranes, enhancing the permeability and facilitating the delivery of therapeutic agents. The hydroxyl and amino groups in the compound allow for hydrogen bonding and electrostatic interactions with target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[Bis(2-hydroxyethyl)amino]ethyl oleate: Similar in structure but contains an oleate group instead of the prop-2-enoate group.
2-[Bis(2-prop-2-enoyloxyethoxy)phosphanyloxy]ethyl prop-2-enoate: Contains additional phosphanyloxy groups, making it more complex.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate is unique due to its specific combination of hydroxyl and amino groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
48065-25-4 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C9H17NO4/c1-2-9(13)14-8-5-10(3-6-11)4-7-12/h2,11-12H,1,3-8H2 |
InChI Key |
BZFKLSPUVFZZFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)

![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)

![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)
![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)





